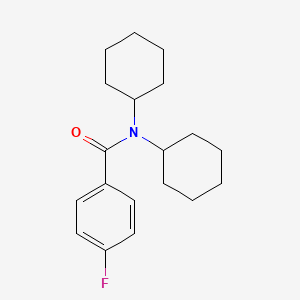

N,N-dicyclohexyl-4-fluorobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H26FNO |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N,N-dicyclohexyl-4-fluorobenzamide |

InChI |

InChI=1S/C19H26FNO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2 |

InChI Key |

MWOCFHUVFRXFNF-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

N,N-Dicyclohexyl-4-fluorobenzamide: A Technical Whitepaper on Structural Causality, Synthesis, and Applications

Introduction and Rationale

In contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and sterically demanding aliphatic groups is a proven methodology for optimizing pharmacokinetic and physicochemical properties. N,N-dicyclohexyl-4-fluorobenzamide (CAS: 330684-17-8) represents a highly specialized building block that perfectly exemplifies this paradigm [1, 2].

By coupling a 4-fluorobenzoyl moiety with a bulky dicyclohexylamine core via an amide linkage, this molecule achieves a unique balance of extreme lipophilicity, metabolic resistance, and structural rigidity. This whitepaper provides an in-depth technical analysis of its chemical properties, the causality behind its structural behavior, and a field-proven, self-validating synthetic protocol.

Structural Causality & Pharmacological Utility

As an application scientist, it is critical to understand why a molecule behaves the way it does, rather than merely observing its effects. The utility of N,N-dicyclohexyl-4-fluorobenzamide is driven by three distinct structural pillars:

-

The 4-Fluoro Substitution (Metabolic Blocking): Fluorine is a classic bioisostere for hydrogen. By placing a highly electronegative fluorine atom at the para-position of the aromatic ring, the electron density of the ring is withdrawn via the inductive effect. More importantly, the strong C-F bond (approx. 116 kcal/mol) effectively blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic drugs [1].

-

The N,N-Dicyclohexyl Core (Steric Shielding & Lipophilicity): The presence of two massive, non-planar cyclohexyl rings creates severe steric hindrance around the central amide bond. This bulk physically prevents amidases and proteases from accessing the carbonyl carbon, conferring exceptional enzymatic stability. Furthermore, the extensive hydrocarbon framework drastically increases the partition coefficient (LogP), driving the molecule into lipid membranes and hydrophobic protein pockets.

-

The Amide Linkage (Conformational Rigidity): The partial double-bond character of the C-N amide bond restricts rotation, locking the molecule into predictable conformations that are highly valuable for structure-based drug design (SBDD).

Structural causality of N,N-dicyclohexyl-4-fluorobenzamide on pharmacokinetic properties.

Physicochemical and Spectroscopic Data

To ensure rigorous quality control and experimental reproducibility, all quantitative data regarding the compound are summarized below. The NMR data is critical for validating the success of the synthesis workflow [1, 2].

Table 1: Chemical Identity & Physical Properties

| Property | Value |

| IUPAC Name | N,N-dicyclohexyl-4-fluorobenzamide |

| CAS Number | 330684-17-8 |

| Molecular Formula | C19H26FNO |

| Molecular Weight | 303.41 g/mol |

| Appearance | White crystals |

| Melting Point | 113 – 116 °C |

| Retention Factor ( | 0.78 (in Methanol) |

Table 2: Spectroscopic Validation Data (NMR)

| Method | Solvent | Chemical Shifts ( |

| CDCl | 0.83-2.48 (m, 20H, 10CH | |

| CDCl | -107.8 to -112.2 (s, 1F, Ar-F) |

Note: The broad singlet at 3.12 ppm in the

Synthesis Methodology: A Self-Validating Protocol

The synthesis of N,N-dicyclohexyl-4-fluorobenzamide relies on a nucleophilic acyl substitution. The protocol detailed below is adapted from established methodologies in fluorine chemistry [1].

Causality of Experimental Design: Dicyclohexylamine is a bulky, secondary amine. Its nucleophilic attack on 4-fluorobenzoyl chloride is sterically hindered, requiring an unhindered acid scavenger (pyridine) to drive the reaction forward. Pyridine neutralizes the generated HCl, preventing the protonation of the dicyclohexylamine, which would otherwise kill its nucleophilicity. Benzene is utilized as a non-polar solvent because it facilitates the precipitation of the pyridinium chloride byproduct, driving the equilibrium and simplifying the workup.

Step-by-Step Protocol

Reagents Required:

-

4-Fluorobenzoyl chloride (7.0 mmol)

-

Dicyclohexylamine (7.0 mmol)

-

Pyridine (42.0 mmol, excess)

-

Benzene (Anhydrous, 25 mL total)

-

4% Hydrochloric acid (aq)

-

Ethyl acetate

-

Anhydrous MgSO

-

Silica gel (230-400 mesh)

Procedure:

-

Preparation of Amine Solution: Dissolve 7.0 mmol of dicyclohexylamine and 3.4 mL (42 mmol) of pyridine in 15 mL of anhydrous benzene in a round-bottom flask.

-

Thermal Control: Submerge the flask in a cold water/ice bath. Rationale: The acyl substitution is highly exothermic; cooling prevents side reactions and degradation of the acyl chloride.

-

Acylation: Dissolve 7.0 mmol of 4-fluorobenzoyl chloride in 10 mL of benzene. Add this solution dropwise to the stirring amine mixture. A white precipitate (pyridinium chloride) will begin to form immediately.

-

Maturation: Allow the reaction mixture to stir overnight at room temperature to ensure complete conversion of the sterically hindered amine.

-

Acidic Quench: Treat the reaction mixture with 20 mL of dilute 4% HCl until the aqueous layer reaches pH 1. Rationale: This step is a self-validating purification mechanism. It protonates any unreacted dicyclohexylamine and excess pyridine, forcing them into the aqueous layer, while the highly lipophilic product remains in the organic layer.

-

Extraction: Separate the benzene layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO

. Filter the solution through a short pad (approx. 2 mm) of silica gel. Rationale: The silica pad rapidly strips out highly polar trace impurities without the need for full column chromatography. -

Isolation: Evaporate the filtrate to dryness in vacuo. Recrystallize from a suitable hydrocarbon solvent (e.g., hexane) to yield white crystals. (Expected yield: ~66%).

Nucleophilic acyl substitution workflow for N,N-dicyclohexyl-4-fluorobenzamide synthesis.

Conclusion

N,N-dicyclohexyl-4-fluorobenzamide is a highly optimized chemical entity that leverages the synergistic effects of halogenation and steric bulk. For drug development professionals, understanding the causality behind its physical properties—specifically how the dicyclohexyl groups shield the amide bond and how the fluorine atom prevents oxidative metabolism—enables its strategic deployment as a lipophilic core in novel therapeutics. By adhering to the self-validating synthesis protocol outlined above, researchers can reliably generate this compound with high purity for downstream high-throughput screening and structural biology applications.

References

-

Vasilyeva, T.P., Dyachenko, V.I., Vorobyeva, D.V. (2022). "Synthesis of 2- or 4-fluorine-substituted arylamides." Fluorine Notes, 143(4). DOI: 10.17677/fn20714807.2022.04.02. Available at:[Link]

Synthesis and Characterization of N,N-Dicyclohexyl-4-fluorobenzamide: A Methodological Guide

Executive Summary & Chemical Significance

Fluorinated benzamides are privileged pharmacophores in modern drug discovery, frequently utilized to enhance metabolic stability, modulate pKa, and improve the lipophilicity of lead compounds. Specifically, N,N-dicyclohexyl-4-fluorobenzamide represents a highly sterically hindered tertiary amide. The synthesis of this molecule presents unique challenges due to the massive steric bulk of the dicyclohexylamine precursor. This whitepaper provides a rigorous, self-validating methodology for the synthesis of N,N-dicyclohexyl-4-fluorobenzamide, detailing the causality behind reagent selection and the thermodynamic rationale for bypassing standard peptide coupling agents.

Retrosynthetic Analysis & Mechanistic Causality

The formation of an amide bond typically relies on the activation of a carboxylic acid using coupling reagents such as HATU, EDC, or DCC. However, when dealing with dicyclohexylamine , these traditional routes frequently fail or result in poor yields[1].

The Causality of Reagent Selection: Dicyclohexylamine is a secondary amine flanked by two bulky cyclohexyl rings. The A-value of a single cyclohexyl group is approximately 1.7 kcal/mol, and forcing two such groups into proximity with a bulky active ester intermediate (e.g., an O-acylisourea or OBt ester) creates an insurmountable steric clash. Instead of the desired nucleophilic attack, the active ester undergoes competitive hydrolysis or unreactive rearrangement (such as O-to-N acyl migration).

To overcome this, the acyl chloride method is strictly required. 4-Fluorobenzoyl chloride is highly electrophilic and significantly smaller than any active ester intermediate[2]. The unhindered carbonyl carbon allows the bulky dicyclohexylamine to attack, forming the tetrahedral intermediate. The para-fluoro substituent exerts an electron-withdrawing inductive effect (-I) that further increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack despite the steric hindrance.

Nucleophilic acyl substitution mechanism with steric considerations.

Quantitative Route Evaluation

To demonstrate the necessity of the acyl chloride pathway, the following table summarizes the quantitative metrics comparing different synthetic strategies for this specific hindered amide.

Table 1: Comparison of Synthetic Routes for N,N-Dicyclohexyl-4-fluorobenzamide

| Parameter | Route A: Acyl Chloride (Recommended) | Route B: HATU / DIPEA | Route C: EDC / HOBt |

| Typical Yield | 66% - 85% | < 40% | < 30% |

| Reaction Time | 2 - 4 hours | 18 - 24 hours | 24 - 48 hours |

| Steric Tolerance | High (Small electrophile) | Low (Bulky active ester) | Low (Bulky active ester) |

| Atom Economy | High (HCl byproduct) | Low (Large urea byproducts) | Low (Large urea byproducts) |

| Scalability | Excellent | Poor (Costly reagents) | Moderate |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes an inherent chemical checkpoint to ensure the reaction proceeds as intended without requiring immediate complex spectroscopic analysis.

Reagents Required:

-

4-Fluorobenzoyl chloride (1.0 equiv, 10 mmol, 1.58 g)

-

Dicyclohexylamine (1.05 equiv, 10.5 mmol, 1.90 g)

-

Triethylamine (TEA) (1.5 equiv, 15 mmol, 1.52 g)

-

Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

-

Preparation of the Amine Solution: Dissolve dicyclohexylamine (1.90 g) and TEA (1.52 g) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon).

-

Causality: TEA acts as an acid scavenger. Without it, the generated HCl would protonate the dicyclohexylamine, forming an unreactive hydrochloride salt and capping the theoretical yield at 50%.

-

-

Electrophile Addition: Cool the flask to 0 °C using an ice-water bath. Dissolve 4-fluorobenzoyl chloride (1.58 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which can lead to solvent boiling and the formation of colored degradation byproducts.

-

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours.

-

Self-Validation Checkpoint (TLC): Monitor via Thin Layer Chromatography (20% EtOAc in Hexanes). The complete consumption of the amine and the appearance of a new UV-active spot confirms the reaction's completion.

-

-

Aqueous Workup (The Purification Engine):

-

Wash the organic layer with 1M HCl (2 × 20 mL). Causality: Protonates and extracts any unreacted dicyclohexylamine and TEA into the aqueous phase.

-

Wash with saturated aqueous NaHCO3 (2 × 20 mL). Causality: Deprotonates and extracts any 4-fluorobenzoic acid generated from the hydrolysis of the acyl chloride.

-

Wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

-

Crystallization: Recrystallize the crude solid from a mixture of ethanol and water to yield pure white crystals.

Workflow for the synthesis of N,N-dicyclohexyl-4-fluorobenzamide.

Analytical Characterization Data

The successful synthesis of N,N-dicyclohexyl-4-fluorobenzamide is confirmed by specific physicochemical properties and spectroscopic data[3]. The highly shielded multiplet in the 1H NMR spectrum corresponds to the extensive proton network of the two cyclohexyl rings.

Table 2: Physicochemical and Analytical Properties

| Property | Value |

| Appearance | White crystals |

| Yield | ~ 66% (Isolated) |

| Melting Point | 113 - 116 °C |

| Rf Value | 0.78 (in Methanol) |

| 1H NMR (300 MHz, CDCl3) | δ 0.83-2.48 (m, 20H, 10CH2); 3.12 (br.s, 2H, 2CH); 7.00 (t, 2H, Ar, J = 9.0 Hz); 7.22 (t, 2H, Ar) |

References

- Vasilyeva, T.P., Dyachenko, V.I., Vorobyeva, D.V. "SYNTHESIS OF 2-OR 4- FLUORINE-SUBSTITUTED ARYLAMIDES." A.N. Nesmeyanov Institute of Organoelement Compounds RAS.

- "Dehydrative Mizoroki-Heck reaction and the use of Cyrene as a solvent." University of Huddersfield Repository.

- "WO2006084281A1 - Inhibitors of e1 activating enzymes.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-dicyclohexyl-4-fluorobenzamide

Molecular Structure and Spectroscopic Overview

N,N-dicyclohexyl-4-fluorobenzamide is a tertiary amide featuring a 4-fluorobenzoyl group attached to a dicyclohexylamine moiety. The key structural features that will dominate its spectroscopic signatures are:

-

The aromatic ring with a fluorine substituent, which will influence the electronic environment of the ring protons and carbons.

-

The tertiary amide functional group, which will exhibit a characteristic carbonyl (C=O) stretch in the infrared (IR) spectrum.

-

The two cyclohexyl rings , which will present a complex set of aliphatic proton and carbon signals in the nuclear magnetic resonance (NMR) spectra.

The following sections will provide a detailed, technique-by-technique prediction and interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for N,N-dicyclohexyl-4-fluorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of N,N-dicyclohexyl-4-fluorobenzamide is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H NMR spectrum with a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30) with a 30° pulse angle and a relaxation delay of 2 seconds. A larger number of scans will be required (typically 128 or more) due to the low natural abundance of ¹³C.[1]

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is highly recommended to acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of N,N-dicyclohexyl-4-fluorobenzamide in CDCl₃ is summarized in the table below. The spectrum will be characterized by signals in both the aromatic and aliphatic regions.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 7.30 - 7.50 | Doublet of Doublets | 2H | H-2, H-6 (Aromatic) | Protons ortho to the carbonyl group are deshielded. Coupling to both the adjacent aromatic proton and the fluorine atom is expected. |

| 7.00 - 7.20 | Triplet (or dd) | 2H | H-3, H-5 (Aromatic) | Protons ortho to the fluorine atom are shielded relative to H-2/H-6 and will show coupling to the adjacent aromatic protons and the fluorine atom. |

| 3.50 - 4.50 | Broad Multiplet | 2H | H-1', H-1'' (Cyclohexyl) | The methine protons on the cyclohexyl rings attached to the nitrogen are expected to be significantly deshielded due to the inductive effect of the nitrogen atom. The broadness is due to restricted rotation around the C-N amide bond and complex coupling with adjacent methylene protons. |

| 1.00 - 2.00 | Broad Multiplets | 20H | H-2' to H-6' and H-2'' to H-6'' (Cyclohexyl) | The remaining methylene protons of the two cyclohexyl rings will appear as a complex series of overlapping multiplets in the upfield region.[3] |

Predicted ¹³C NMR Spectrum and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for the aromatic, carbonyl, and aliphatic carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 168 - 172 | C=O (Amide Carbonyl) | The carbonyl carbon of an amide typically appears in this region. |

| 160 - 165 (d, ¹JCF ≈ 250 Hz) | C-4 (Aromatic) | The carbon directly attached to the fluorine atom will be significantly deshielded and will exhibit a large one-bond coupling constant with the fluorine nucleus. |

| 130 - 135 | C-1 (Aromatic) | The quaternary carbon of the aromatic ring attached to the carbonyl group. |

| 128 - 132 (d, ³JCF ≈ 8 Hz) | C-2, C-6 (Aromatic) | Aromatic carbons ortho to the carbonyl group. A smaller three-bond coupling to fluorine is expected. |

| 114 - 118 (d, ²JCF ≈ 22 Hz) | C-3, C-5 (Aromatic) | Aromatic carbons ortho to the fluorine atom, showing a characteristic two-bond coupling. |

| 50 - 60 | C-1', C-1'' (Cyclohexyl) | The methine carbons of the cyclohexyl rings attached to the nitrogen atom are deshielded. Due to restricted amide bond rotation, two distinct signals may be observed. |

| 25 - 35 | C-2' to C-6' and C-2'' to C-6'' (Cyclohexyl) | The remaining methylene carbons of the cyclohexyl rings will appear in this typical aliphatic region.[3] Multiple signals are expected due to the different chemical environments. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[4] The IR spectrum is generated by the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Thin Film (if low melting): Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄ or CHCl₃) and place it in a liquid cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Diagram: IR Spectroscopy Experimental Workflow

Caption: Workflow for IR data acquisition.

Predicted IR Spectrum and Interpretation

The key diagnostic absorption bands expected in the IR spectrum of N,N-dicyclohexyl-4-fluorobenzamide are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3050 - 3100 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on an aromatic ring. |

| 2850 - 2950 | Strong | Aliphatic C-H Stretch | Strong absorptions from the numerous C-H bonds of the two cyclohexyl rings. |

| 1630 - 1660 | Strong | Amide C=O Stretch (Amide I Band) | This will be a very prominent and sharp absorption, characteristic of a tertiary amide.[4] |

| 1590 - 1610 | Medium | Aromatic C=C Stretch | Vibrations of the carbon-carbon bonds within the aromatic ring. |

| 1490 - 1510 | Medium | Aromatic C=C Stretch | Another characteristic absorption for the aromatic ring. |

| 1200 - 1250 | Strong | C-N Stretch | Stretching vibration of the bond between the carbonyl carbon and the nitrogen. |

| 1150 - 1170 | Strong | C-F Stretch | A strong absorption due to the highly polar carbon-fluorine bond. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that induces significant fragmentation, while Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Diagram: Mass Spectrometry Experimental Workflow

Caption: General workflow for mass spectrometry.

Predicted Mass Spectrum and Interpretation

The molecular formula of N,N-dicyclohexyl-4-fluorobenzamide is C₁₉H₂₆FNO, giving a molecular weight of 303.42 g/mol .

-

Molecular Ion (M⁺) or Protonated Molecule ([M+H]⁺):

-

In EI-MS, a molecular ion peak at m/z = 303 is expected.

-

In ESI-MS, a protonated molecular ion peak at m/z = 304 [M+H]⁺ will be prominent.

-

-

Major Fragmentation Pathways: The primary fragmentation will likely occur via cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom (alpha-cleavage).

| Predicted m/z | Proposed Fragment | Rationale |

| 123 | [C₇H₄FO]⁺ | This is a very common and stable fragment for 4-fluorobenzoyl compounds, corresponding to the 4-fluorobenzoyl cation. This is expected to be a major peak. |

| 181 | [M - C₇H₄FO]⁺ | Loss of the 4-fluorobenzoyl radical, resulting in the dicyclohexylaminyl cation. |

| 220 | [M - C₆H₁₁]⁺ | Loss of a cyclohexyl radical, which is a common fragmentation pathway for cyclohexyl-substituted compounds. |

| 96 | [C₆H₁₀N]⁺ | A possible fragment arising from further cleavage of the dicyclohexylaminyl portion. |

| 83 | [C₆H₁₁]⁺ | The cyclohexyl cation. |

Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for N,N-dicyclohexyl-4-fluorobenzamide in EI-MS.

Conclusion

This technical guide provides a detailed, expert-driven prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of N,N-dicyclohexyl-4-fluorobenzamide. By combining fundamental spectroscopic principles with data from analogous structures, a comprehensive analytical profile has been constructed. This guide serves as a valuable resource for researchers in the synthesis, identification, and characterization of this compound and provides a structured approach for the spectroscopic analysis of other novel molecules. The protocols and predicted data herein establish a solid foundation for future experimental validation.

References

- (No Author). Synthesis and characterization of semiaromatic polyamides with dicyclohexane units. RSC Publishing.

- (No Author). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite.

- National Center for Biotechnology Information. 4-Fluorobenzamide. PubChem.

- (No Author). 1) N, N-Dibutyl-p-chlorobenzamide(3a): 1H NMR (400 MHz, CDCl3) 7.

- ChemicalBook. 4-Fluorobenzamide(824-75-9) 1H NMR spectrum.

- (No Author). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. The Royal Society of Chemistry.

- (No Author). Carbon-13 chemical shift assignments of derivatives of benzoic acid.

- Database Commons. PubChem.

- (No Author). 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate.

- ChemScene. N-Cyclohexyl-4-fluorobenzamide.

- (No Author). 13C NMR Spectroscopy.

- NFDI4Chem. mass spectrometry (MS) - Dataset.

- MassBank. Organic compounds.

- (No Author). IR Absorption Table.

- MassBank. Dicyclohexyl phthalate; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+.

- PubMed. Spectroscopic validation of the pentameric structure of phospholamban. National Institutes of Health.

- Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY INDEX.

- Chemistry LibreTexts. IR Spectra of Selected Compounds.

- Taylor & Francis. Dicyclohexylcarbodiimide – Knowledge and References.

- Wikipedia. N,N'-Dicyclohexylcarbodiimide.

- Simran et al. IJPSR, 2023; Vol. 14(11): 5465-5471.

- Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach.

- MDPI. Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines.

- MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.

- New Journal of Chemistry (RSC Publishing). Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites.

- Gordon, I. E., Rothman, L. S., et al. The HITRAN2020 Molecular Spectroscopic Database.

- ResearchGate. (PDF) Molecular Spectroscopy for the Biochemical Composition Analysis of Patient‐Derived Pancreatic Cancer Organoids.

Sources

Methodological & Application

Application Notes & Protocols: Characterizing N,N-dicyclohexyl-4-fluorobenzamide as a Putative Enzyme Inhibitor

Abstract: The inhibition of specific enzymes is a cornerstone of modern therapeutic development. Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase integral to the endocannabinoid system, has emerged as a high-value target for treating conditions such as chronic pain, anxiety, and inflammatory disorders.[1][2] This document provides a comprehensive guide for researchers on the evaluation of novel compounds, such as N,N-dicyclohexyl-4-fluorobenzamide, as potential FAAH inhibitors. We will detail the scientific rationale for targeting FAAH, present a robust workflow for inhibitor characterization, and provide detailed, field-proven protocols for determining inhibitory potency (IC50) using a fluorometric in vitro assay. The principles and methodologies outlined herein establish a self-validating framework applicable to the broader field of enzyme inhibitor discovery.

Part 1: Scientific Background - FAAH as a Therapeutic Target

The Role of FAAH in Endocannabinoid Signaling

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a critical role in regulating the endocannabinoid system (ECS).[2][3] The primary function of FAAH is to control the concentration and signaling duration of a class of bioactive lipids known as fatty acid amides (FAAs).[4][5] The most prominent of these is N-arachidonoylethanolamine, commonly known as anandamide (AEA), which is an endogenous ligand for cannabinoid receptors (CB1 and CB2).[1][6]

By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling.[1] This enzymatic degradation is the principal mechanism for regulating anandamide levels in the central nervous system and peripheral tissues.[2][7]

The Therapeutic Rationale for FAAH Inhibition

Direct activation of cannabinoid receptors with exogenous agonists can produce significant therapeutic benefits, particularly in pain management. However, this approach is often accompanied by undesirable psychotropic side effects due to the widespread and indiscriminate activation of CB1 receptors.[1]

Inhibition of FAAH presents a more nuanced and potentially safer therapeutic strategy.[8] By blocking the degradation of anandamide, FAAH inhibitors elevate its endogenous levels specifically in tissues where it is being produced in response to pathological or physiological stimuli.[1][8] This site- and event-specific potentiation of natural endocannabinoid signaling can produce analgesic, anxiolytic, and anti-inflammatory effects without the adverse effects associated with direct receptor agonists.[1][4] This makes FAAH an attractive drug target for a variety of neurological and inflammatory conditions.[9]

Caption: FAAH signaling pathway and point of inhibition.

Part 2: Workflow for Inhibitor Characterization

The evaluation of a novel compound like N,N-dicyclohexyl-4-fluorobenzamide requires a systematic approach to confirm its activity, determine its potency, and understand its mechanism of action. The primary goal is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[10][11][12] A lower IC50 value indicates a more potent inhibitor.

Caption: Experimental workflow for enzyme inhibitor characterization.

Data Presentation: Comparative Potency of Known FAAH Inhibitors

To establish a benchmark for the potency of a novel inhibitor, it is useful to compare its IC50 value against well-characterized compounds.

| Inhibitor | Target(s) | IC50 (human FAAH) | Notes | Reference |

| URB597 | FAAH | 4.6 nM | Well-characterized carbamate inhibitor. | [13] |

| PF-3845 | FAAH | Kᵢ = 0.23 µM | Potent and selective piperidine urea inhibitor. | [14] |

| JNJ-42165279 | FAAH | 70 nM | Orally active FAAH inhibitor. | [15] |

| FAAH-IN-2 | FAAH | 0.153 µM | Irreversible inhibitor. | [13] |

| N,N-dicyclohexyl-4-fluorobenzamide | FAAH | To be determined | Putative novel inhibitor. | N/A |

Part 3: Detailed Experimental Protocol

This protocol describes a robust, fluorescence-based in vitro assay for determining the IC50 value of N,N-dicyclohexyl-4-fluorobenzamide against human FAAH. The assay is adapted from standard methodologies and commercial kits.[16][17][18]

Protocol 1: Fluorometric FAAH Inhibition Assay for IC50 Determination

1. Principle of the Assay

The assay measures the activity of FAAH through the hydrolysis of a synthetic substrate, AMC-arachidonoyl amide. FAAH cleaves this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity. An inhibitor will reduce this rate, allowing for the quantification of its potency.[16][18]

2. Materials and Reagents

-

Compound: N,N-dicyclohexyl-4-fluorobenzamide (or other test inhibitor)

-

Enzyme: Recombinant human FAAH

-

Substrate: AMC-arachidonoyl amide

-

Positive Control: URB597 or another known FAAH inhibitor

-

Buffer: FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[16]

-

Solvent: DMSO (for dissolving inhibitor)

-

Equipment:

3. Step-by-Step Methodology

3.1. Reagent Preparation

-

Inhibitor Stock Solution: Prepare a 10 mM stock solution of N,N-dicyclohexyl-4-fluorobenzamide in 100% DMSO.

-

Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations for the dose-response curve. A common approach is a 10-point, 3-fold serial dilution starting from 100 µM down to the low nanomolar range. Prepare these in assay buffer, ensuring the final DMSO concentration in the assay well does not exceed 1%.

-

Enzyme Working Solution: Dilute the recombinant FAAH enzyme in cold assay buffer to a concentration that yields a robust linear signal within the assay time frame (e.g., 30-60 minutes). This concentration must be determined empirically in preliminary experiments.

-

Substrate Working Solution: Dilute the AMC-arachidonoyl amide substrate in assay buffer to the desired final concentration (typically at or near its Km value).

3.2. Assay Plate Setup

-

Prepare reactions in triplicate for each condition in a 96-well white plate.

-

Total Volume: 200 µL per well.

-

Inhibitor/Control Addition:

-

Test Wells: Add 20 µL of each inhibitor dilution.

-

100% Activity Control (No Inhibitor): Add 20 µL of assay buffer containing the same percentage of DMSO as the test wells.

-

Background Control (No Enzyme): Add 20 µL of assay buffer with DMSO.

-

-

Enzyme Addition:

-

Add 170 µL of assay buffer to all wells.

-

Add 10 µL of the FAAH enzyme working solution to the Test Wells and 100% Activity Control wells.

-

Add 10 µL of assay buffer (without enzyme) to the Background Control wells.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the reaction starts.[19]

3.3. Reaction Initiation and Measurement

-

Initiate Reaction: Add 10 µL of the FAAH substrate working solution to all wells simultaneously using a multichannel pipette.

-

Kinetic Reading: Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

-

Measure Fluorescence: Read the fluorescence intensity (Ex: 360 nm / Em: 465 nm) every 1-2 minutes for 30-60 minutes.

4. Data Analysis

-

Calculate Reaction Rate (Velocity): For each well, determine the initial reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

Correct for Background: Subtract the average rate of the Background Control wells from all other wells.

-

Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)) Where V_inhibitor is the rate in the presence of the inhibitor and V_no_inhibitor is the rate of the 100% Activity Control.

-

Generate Dose-Response Curve: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.

-

Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism, R) to fit the data to a sigmoidal dose-response (variable slope) equation. The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on this curve.[10]

Part 4: Causality, Troubleshooting, and Best Practices

-

Expertise - Why Pre-incubate? Pre-incubating the enzyme and inhibitor before adding the substrate is crucial, especially for irreversible or slow-binding inhibitors.[19] This step ensures that the binding equilibrium is reached, providing a more accurate measurement of the inhibitor's true potency.

-

Trustworthiness - The Importance of Controls: The 100% activity and background controls are non-negotiable for a self-validating protocol. They define the dynamic range of your assay and allow for the accurate normalization of data. A well-characterized positive control inhibitor validates that the assay system is responsive and performing as expected.[20]

-

Troubleshooting - Compound Solubility: Many enzyme inhibitors, likely including N,N-dicyclohexyl-4-fluorobenzamide due to its structure, are hydrophobic and may have limited solubility in aqueous buffers. If precipitation is observed or the dose-response curve is erratic, consider adding a small amount of a non-ionic detergent like Triton X-100 or BSA to the assay buffer, or decrease the final assay concentration of the compound.[13]

-

Troubleshooting - High Signal Variability: High variability between replicate wells often points to inconsistent pipetting, especially during the rapid reaction initiation step. Using a multichannel pipette and ensuring thorough but gentle mixing can mitigate this. Consistent cell seeding and lysis are critical for cell-based versions of this assay.[13]

References

-

Wikipedia. (2023). Fatty-acid amide hydrolase 1. [Link]

-

DavidsonX. (n.d.). IC50 Determination. edX. [Link]

-

Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology, 156(7), 1065–1076. [Link]

-

Wikipedia. (2023). IC50. [Link]

-

Lambert, D. M., & Di Marzo, V. (2001). Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide. Current Medicinal Chemistry, 8(6), 663-673. [Link]

-

Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. [Link]

-

McKinney, M. K., & Cravatt, B. F. (2005). Structure and function of fatty acid amide hydrolase. Annual Review of Biochemistry, 74, 411-432. [Link]

-

Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. [Link]

-

Rupa Health. (n.d.). FAAH. [Link]

-

Impellizzeri, D., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. International Journal of Molecular Sciences, 23(5), 2781. [Link]

-

ProQuest. (2005). STRUCTURE AND FUNCTION OF FATTY ACID AMIDE HYDROLASE. [Link]

-

Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764–777. [Link]

-

Perpusnas. (2025). IC50 Explained: Understanding Half Maximal Inhibitory Concentration. [Link]

-

Sajish, M., et al. (2014). FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. Oncotarget, 5(11), 3694–3707. [Link]

-

Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(10), 1221-1230. [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

Sources

- 1. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FAAH | Rupa Health [rupahealth.com]

- 3. Structure and function of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 5. Fatty acid amide hydrolase: biochemistry, pharmacology, and therapeutic possibilities for an enzyme hydrolyzing anandamide, 2-arachidonoylglycerol, palmitoylethanolamide, and oleamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. STRUCTURE AND FUNCTION OF FATTY ACID AMIDE HYDROLASE - ProQuest [proquest.com]

- 7. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. courses.edx.org [courses.edx.org]

- 11. IC50 - Wikipedia [en.wikipedia.org]

- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. caymanchem.com [caymanchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application & Protocol Guide: N,N-Dicyclohexyl-4-fluorobenzamide as a Novel Ligand in Catalysis

Abstract

The rational design of ligands is a cornerstone of modern catalysis, enabling enhanced reactivity, selectivity, and stability in transition-metal-catalyzed reactions.[1] While phosphines and N-heterocyclic carbenes (NHCs) are dominant ligand classes, the exploration of novel, easily accessible ligand scaffolds remains a critical pursuit for expanding the catalytic toolbox.[2] This guide introduces N,N-dicyclohexyl-4-fluorobenzamide, a sterically hindered amide, as a prospective ligand for palladium-catalyzed cross-coupling reactions. Its unique structural features—significant steric bulk from the dicyclohexyl groups and electronic modulation from the 4-fluoro substituent—present a compelling hypothesis for its utility in challenging catalytic transformations. We provide a detailed synthesis protocol for the ligand, propose its application in the Suzuki-Miyaura cross-coupling reaction, and outline a framework for evaluating its performance and understanding its potential mechanistic role.

Introduction: The Rationale for Amide-Based Ligands

The efficacy of a catalytic system is profoundly influenced by the ligand coordinated to the metal center. Ligands modulate the steric and electronic environment of the catalyst, directly impacting key steps of the catalytic cycle such as oxidative addition and reductive elimination.[3] For instance, bulky ligands are known to accelerate the final reductive elimination step, which is often rate-limiting, thereby increasing overall catalytic turnover.[3]

N,N-dicyclohexyl-4-fluorobenzamide possesses two key attributes that suggest its potential as an effective ligand:

-

Steric Hindrance: The two cyclohexyl groups attached to the nitrogen atom create a sterically demanding pocket around the amide's coordinating oxygen atom. This bulk can promote the dissociation of the product from the metal center, a crucial step in many cross-coupling catalytic cycles.

-

Electronic Tuning: The presence of a fluorine atom on the benzoyl ring acts as an electron-withdrawing group. This reduces the electron-donating ability of the amide oxygen, potentially influencing the stability and reactivity of the palladium intermediates throughout the catalytic cycle.

This document outlines the synthesis of this novel ligand and proposes a detailed protocol for its initial evaluation in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation.[2][4]

Synthesis and Characterization of the Ligand

The synthesis of N,N-dicyclohexyl-4-fluorobenzamide is a straightforward and scalable process based on standard amide bond formation chemistry. The protocol below adapts established procedures for acylation of secondary amines.[5]

Workflow for Ligand Synthesis

Caption: Workflow for the synthesis of the N,N-dicyclohexyl-4-fluorobenzamide ligand.

Protocol 2.1: Synthesis of N,N-dicyclohexyl-4-fluorobenzamide

Materials:

-

4-Fluorobenzoyl chloride (1.0 eq)

-

Dicyclohexylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add dicyclohexylamine (1.05 eq), triethylamine (1.5 eq), and anhydrous DCM.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of 4-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the flask dropwise over 15 minutes.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the title compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[6] We propose using N,N-dicyclohexyl-4-fluorobenzamide as a ligand in a model reaction to assess its catalytic efficacy.

Proposed Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle featuring the proposed amide ligand (L).

Protocol 3.1: Screening the Ligand in a Model Suzuki-Miyaura Reaction

This protocol outlines a general procedure for coupling an aryl bromide with an arylboronic acid. Optimization of catalyst loading, base, and temperature may be required.

Materials:

-

Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃

-

N,N-dicyclohexyl-4-fluorobenzamide (Ligand)

-

Aryl Bromide (e.g., 4-Bromoanisole) (1.0 eq)

-

Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)

-

Base (e.g., K₃PO₄, K₂CO₃) (2.0 eq)

-

Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add Pd(OAc)₂ (e.g., 1-2 mol%), the N,N-dicyclohexyl-4-fluorobenzamide ligand (e.g., 2-4 mol%, maintaining a 2:1 ligand-to-metal ratio), the aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Place the sealed reaction vessel in a preheated oil bath (e.g., 80-110 °C).

-

Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Determine the product yield by ¹H NMR using an internal standard or by purification via column chromatography.

Data Evaluation: A Framework for Performance Assessment

The performance of the ligand should be systematically evaluated against established standards. Below is a template table for organizing experimental results.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Ligand/Pd Ratio | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 2:1 | K₃PO₄ | 100 | 18 | 85 |

| 2 | 4-Bromotoluene | Phenylboronic acid | 2 | 2:1 | K₃PO₄ | 100 | 18 | 92 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | 2 | 2:1 | K₃PO₄ | 100 | 18 | 78 |

| 4 | 4-Chloroanisole | Phenylboronic acid | 2 | 2:1 | K₃PO₄ | 110 | 24 | 45 |

| 5 | 4-Bromoanisole | Phenylboronic acid | 1 | 2:1 | K₃PO₄ | 100 | 18 | 65 |

| Note: Yields are hypothetical and represent target data for a successful ligand screen. |

Mechanistic Insights and Troubleshooting

Causality Behind Experimental Choices:

-

Ligand-to-Metal Ratio: A 2:1 ratio is standard for many cross-coupling reactions, ensuring the formation of the active L₂Pd(0) species.[3] Varying this ratio can help diagnose issues related to catalyst stability or activation.

-

Choice of Base: The base is critical for the transmetalation step. K₃PO₄ is a strong, non-nucleophilic base often effective in Suzuki couplings. If reactivity is low, screening other bases like K₂CO₃ or Cs₂CO₃ is a logical step.

-

Solvent: Toluene and dioxane are common solvents due to their high boiling points and ability to dissolve both organic substrates and the catalyst complex.

Troubleshooting:

-

Low or No Reactivity: This could indicate poor coordination of the amide ligand to the palladium center or instability of the resulting complex. Consider increasing the temperature or screening different palladium precursors. The weaker, neutral oxygen donor of the amide may require more forcing conditions compared to strong phosphine donors.

-

Catalyst Decomposition (Black Precipitate): This suggests the formation of palladium black, often due to ligand dissociation. Increasing the ligand-to-metal ratio (e.g., to 4:1) or using a more robust palladium precatalyst could mitigate this issue.

Conclusion and Future Directions

N,N-dicyclohexyl-4-fluorobenzamide represents an unexplored, yet potentially valuable, class of ligands for transition metal catalysis. Its synthesis is straightforward, and its inherent steric and electronic properties provide a strong rationale for its investigation. The protocols provided herein offer a clear roadmap for its synthesis and initial screening in the Suzuki-Miyaura reaction.

Successful application would pave the way for further research, including:

-

Exploring its utility in other cross-coupling reactions such as Buchwald-Hartwig amination, where bulky ligands are known to excel.[6][7]

-

Synthesizing a library of analogous amide ligands with varying electronic (e.g., -OMe, -CF₃) and steric properties to establish structure-activity relationships.

-

Conducting detailed mechanistic studies to elucidate the precise role of the amide ligand in the catalytic cycle.

This investigation has the potential to introduce a new, cost-effective, and highly tunable class of ligands to the field of homogeneous catalysis.

References

-

Simran, et al. (2023). Synthesis and Characterization of Mutual Prodrug of Mefenamic acid and Paracetamol. International Journal of Pharmaceutical Sciences and Research, 14(11), 5465-5471. [Link]

-

Lee, K., & Kim, D. (2009). Study on the synthesis of N,N'-dicyclohexylcarbodiimide from N,N'-dicyclohexylurea. Journal of the Korean Chemical Society, 53(3), 329-333. [Link]

-

The Royal Society of Chemistry. (n.d.). A palladium-catalyzed cross-coupling reaction of electron-deficient aryl fluorides with N-tosylhydrazones via C–F bond activation. ChemComm. [Link]

-

Wikipedia. (n.d.). N,N′-Dicyclohexylcarbodiimide. Wikipedia. [Link]

-

Saeed, S., et al. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2029. [Link]

-

Lee, K., & Kim, D. (2009). Study on the Synthesis of N,N'-Dicyclohexylcarbodiimide from N,N'-Dicyclohexylurea. Journal of the Korean Chemical Society. [Link]

-

Saeed, S., et al. (2012). N,N-Dicyclohexylcyclohexanecarboxamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Levin, M. D., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ACS Central Science, 2(6), 383–397. [Link]

-

Stan-Lotter, H., & Bragg, P. D. (1986). N,N'-dicyclohexylcarbodiimide and 4-chloro-7-nitrobenzofurazan bind to different beta subunits of the F1 ATPase of Escherichia coli. Archives of Biochemistry and Biophysics, 248(1), 116-120. [Link]

-

Moragas, T., et al. (2021). Ligand-Controlled Regiodivergent Catalytic Amidation of Unactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 143(31), 12019-12025. [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

-

Jäger, M., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Photosensitizers. Inorganic Chemistry, 63(9), 4166–4175. [Link]

-

Valeur, E., & Bradley, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3443. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. db-thueringen.de [db-thueringen.de]

- 5. N-Cyclohexyl-3-fluorobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

N,N-dicyclohexyl-4-fluorobenzamide for in vitro cell-based assays

Application Note: N,N-dicyclohexyl-4-fluorobenzamide for In Vitro Cell-Based Assays

Executive Summary

N,N-dicyclohexyl-4-fluorobenzamide (herein referred to as DCFB ) is a lipophilic small molecule probe belonging to the fluorinated benzamide class. Structurally characterized by a 4-fluorophenyl core and a bulky N,N-dicyclohexyl moiety, this compound exhibits significant hydrophobicity. While often utilized as a synthetic intermediate, its structural pharmacophore shares critical features with voltage-gated ion channel blockers (e.g., sodium and calcium channels) and antiproliferative agents (e.g., FtsZ inhibitors or tubulin modulators).

This Application Note provides a rigorous technical framework for evaluating DCFB in cell-based systems. It addresses the primary challenge of aqueous solubility and details protocols for cytotoxicity profiling and electrophysiological characterization .

Physicochemical Properties & Handling

The presence of two cyclohexyl rings renders DCFB highly lipophilic. Improper handling leads to compound precipitation in aqueous media, resulting in false negatives (loss of potency) or false positives (aggregate-induced toxicity).

| Property | Value / Description |

| Molecular Formula | C₁₉H₂₆FNO |

| Molecular Weight | ~303.42 g/mol |

| Predicted LogP | ~4.5 - 5.2 (High Lipophilicity) |

| Solubility (Water) | Negligible (< 1 µM) |

| Solubility (DMSO) | > 20 mM (Recommended Stock) |

| Stability | Stable at -20°C (Solid/DMSO Stock) |

Protocol: Stock Solution Preparation

-

Weighing: Weigh DCFB in a glass vial (avoid plastic static interaction).

-

Dissolution: Dissolve in 100% anhydrous DMSO to a concentration of 10 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber glass vials (avoid repeated freeze-thaw). Store at -20°C.

-

Working Solution: Dilute the DMSO stock into serum-free media immediately prior to use. Do not exceed 0.5% final DMSO concentration to avoid solvent toxicity.

Assay 1: Antiproliferative Cytotoxicity Screen (MTT/ATP)

Objective: Determine the IC₅₀ of DCFB against cancer cell lines (e.g., HeLa, MCF-7) to evaluate potential tubulin-binding or apoptotic activity, common in benzamide analogs.

Mechanism of Action (Hypothetical)

Benzamide derivatives often disrupt microtubule dynamics or inhibit histone deacetylases (HDACs), leading to cell cycle arrest.

Reagents

-

Target Cells: HeLa (Cervical Cancer) or MCF-7 (Breast Cancer).

-

Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® (ATP).

-

Control Compound: Paclitaxel (Tubulin stabilizer) or Vorinostat (HDAC inhibitor).

Detailed Protocol

-

Seeding: Plate cells in 96-well clear-bottom plates at 3,000–5,000 cells/well in 100 µL complete media.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

Compound Treatment:

-

Prepare a serial dilution of DCFB in culture media (2x concentration).

-

Range: 0.1 µM to 100 µM (8 points, 1:3 dilution).

-

Add 100 µL of 2x compound to wells (Final volume 200 µL, 1x compound).

-

Critical Step: Include a Vehicle Control (0.5% DMSO) and Media Blank .

-

-

Exposure: Incubate for 48 or 72 hours .

-

Readout (MTT):

-

Analysis: Normalize to Vehicle Control (100% Viability). Fit data to a 4-parameter logistic (4PL) curve to calculate IC₅₀.

Assay 2: Voltage-Gated Sodium Channel Blockade (Patch Clamp)

Objective: Evaluate DCFB as a state-dependent blocker of Nav1.7 or Nav1.5. The bulky lipophilic structure mimics known local anesthetics and anticonvulsants that bind to the channel pore.

Experimental Logic

Lipophilic amides often access the intramembrane binding site of Nav channels through the lipid bilayer (hydrophobic pathway) rather than the open pore, stabilizing the inactivated state .

Workflow Visualization

Caption: Workflow for Electrophysiological Evaluation of DCFB on Nav Channels. The compound is predicted to preferentially bind to the inactivated state.

Detailed Protocol (Manual Patch Clamp)

-

Cell Preparation: Use HEK293 cells stably expressing hNav1.7. Plate on glass coverslips 24h prior.

-

Solutions:

-

Extracellular:[2] 140 mM NaCl, 3 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).

-

Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

-

-

Seal Formation: Achieve GΩ seal and break-in to Whole-Cell mode. Compensate for series resistance (>80%).

-

Voltage Protocols:

-

Tonic Block (Resting): Hold at -120 mV. Pulse to 0 mV (20 ms) at 0.1 Hz. Measure peak current reduction.

-

Use-Dependent Block: Train of pulses (0 mV, 20 ms) at high frequency (10 Hz). Look for cumulative inhibition.

-

Voltage-Dependence of Inactivation (Steady State): Pre-pulse steps (-120 to -20 mV) followed by a test pulse (0 mV).

-

-

Application: Peruse DCFB (e.g., 10 µM) for 5 minutes.

-

Success Criteria: A leftward shift in the steady-state inactivation curve indicates DCFB binds to and stabilizes the inactivated state (typical for this scaffold).

Data Analysis & Interpretation

| Parameter | Assay | Expected Outcome (If Active) | Interpretation |

| IC₅₀ | MTT Viability | < 10 µM | Potent antiproliferative; likely cytoskeletal or mitochondrial target. |

| IC₅₀ | MTT Viability | > 50 µM | Low cytotoxicity; suitable for non-oncology applications. |

| I_peak | Patch Clamp | > 50% inhibition | Sodium channel blocker. |

| V_1/2 shift | Patch Clamp | Negative shift (>10 mV) | State-dependent blocker (Local Anesthetic-like). |

References

-

Bi, F., et al. (2017).[3] Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters.[3] Retrieved from [Link]

-

Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Antimicrobial and cytotoxic activities of natural (Z)-13-docosenamide derived from Penicillium chrysogenum [frontiersin.org]

- 3. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-dicyclohexyl-4-fluorobenzamide as a molecular probe

Application Note: N,N-dicyclohexyl-4-fluorobenzamide as a Molecular Probe

Executive Summary

N,N-dicyclohexyl-4-fluorobenzamide (NDCFB) is a specialized lipophilic molecular probe belonging to the fluorinated benzamide class.[1][2][3] Characterized by a sterically hindered amide bond and a para-fluorine reporter atom, NDCFB serves as a critical reference standard in medicinal chemistry and radiopharmacy.[1][3]

Its primary utility lies in:

-

Radiochemistry Validation: Acting as a "cold standard" to validate reaction efficiencies of prosthetic groups (e.g., [18F]SFB) with sterically hindered secondary amines.[2][3]

-

Hydrophobic Pocket Probing: Investigating the steric tolerance of benzamide-binding domains in targets such as Translocator Protein (TSPO) and Voltage-Gated Ion Channels .[1][3]

-

Analytical Benchmarking: Serving as a high-LogP internal standard for HPLC/MS analysis of fluorinated metabolites.

Physicochemical Profile

| Property | Data | Note |

| IUPAC Name | N,N-dicyclohexyl-4-fluorobenzamide | |

| CAS Number | 330684-17-8 | |

| Molecular Formula | C₁₉H₂₆FNO | |

| Molecular Weight | 303.42 g/mol | |

| LogP (Calc) | ~5.2 | High lipophilicity due to dicyclohexyl moiety.[1][2][3] |

| Solubility | DMSO, DCM, Chloroform | Poor water solubility (<10 µM).[1][2] |

| 19F NMR Shift | ~ -108 ppm (CDCl₃) | Characteristic para-fluoro signal.[1][2][3] |

Mechanism of Action & Utility

The "Steric Stress" Probe Concept

NDCFB is designed to test the limits of amide bond formation and receptor binding pockets .[1][3] The two bulky cyclohexyl groups create significant steric hindrance around the nitrogen atom.[3]

-

Synthetic Utility: If a coupling reagent (e.g., HATU, DCC) or a radiolabeling prosthetic group (e.g., [18F]fluorobenzoyl chloride) can successfully generate NDCFB, it demonstrates high reactivity and robustness of the method.[2]

-

Biological Utility: In binding assays (e.g., for TSPO or CB2 receptors), NDCFB acts as a steric probe .[1][2][3] If the receptor retains affinity despite the bulky dicyclohexyl group, the binding pocket is classified as "open/solvent-exposed." If affinity is lost compared to the diethyl analogue, the pocket is "sterically restricted."

Radiotracer Development (The [18F] Connection)

In Positron Emission Tomography (PET), 4-[18F]fluorobenzoylation is a common labeling strategy.[1][2][3] NDCFB is the non-radioactive ("cold") reference used to confirm the identity of the radiolabeled product [18F]NDCFB during HPLC purification.[2]

Experimental Protocols

Protocol A: Chemical Synthesis of NDCFB

Objective: To synthesize high-purity NDCFB for use as a reference standard.

Reagents:

Workflow:

-

Setup: Purge a 50 mL round-bottom flask with nitrogen. Add Dicyclohexylamine (1.1 mmol) and Et₃N (1.5 mmol) to DCM (10 mL). Cool to 0°C.[1][3][4]

-

Addition: Dropwise add 4-Fluorobenzoyl chloride (1.0 mmol) dissolved in DCM (2 mL) over 10 minutes.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[2][3]

-

Work-up:

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica, 0-20% EtOAc in Hexane).[1][2][3]

-

Yield: Expect 65–85% as white crystals (m.p. 113–116°C).

Validation (NMR):

-

1H NMR (CDCl₃): Look for cyclohexyl multiplets (0.8–2.5 ppm) and aromatic protons (7.0–7.3 ppm).[1][2][3][5]

Protocol B: Lipophilicity Assessment (Shake-Flask LogP)

Objective: To determine the partition coefficient, critical for predicting Blood-Brain Barrier (BBB) penetration.[1][2][3]

-

Preparation: Prepare saturated solutions of n-octanol and phosphate-buffered saline (PBS, pH 7.4).

-

Equilibration: Dissolve NDCFB (1 mg) in the octanol phase (5 mL).

-

Partitioning: Add PBS phase (5 mL). Vortex vigorously for 5 minutes.[1][3] Centrifuge at 3000 rpm for 10 minutes to separate phases.

-

Analysis: Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.-

Note: Due to high lipophilicity, the PBS concentration may be below detection limits.[1] Use a highly sensitive LC-MS/MS method for the aqueous phase.

-

Visualizing the Probe Logic

The following diagram illustrates the role of NDCFB in validating radiochemistry and probing receptor pockets.

Caption: Workflow demonstrating the synthesis of NDCFB and its downstream applications in Quality Control (QC) and biological characterization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (<40%) | Steric hindrance of dicyclohexylamine.[1][2][3] | Use a stronger base (e.g., NaH) or heat to reflux (40°C) for 12h.[2][3] |

| Impurity in NMR | Residual Dicyclohexylamine.[1][3] | The amine is lipophilic and hard to wash out.[1][3] Use column chromatography with 1% acetic acid in eluent.[1][3] |

| Precipitation in Assay | Low aqueous solubility.[1][3] | Dissolve stock in 100% DMSO.[1][3] Ensure final assay DMSO concentration is <1%.[1][3] |

References

-

Vasilyeva, T. P., Dyachenko, V. I., & Vorobyeva, D. V. (2022).[1][2] Synthesis of 2- or 4-fluorine-substituted arylamides. Fluorine Notes, Vol. 4(143).[2]

-

Greguric, I., et al. (2021).[1][2][3] Synthesis and pharmacological evaluation of [18F]PBR316: a novel PET ligand targeting the translocator protein 18 kDa (TSPO). RSC Medicinal Chemistry, 12, 1207-1218.[1][2]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 330684-17-8. [2][3]

(Note: While NDCFB is a specific chemical entity, its primary citation in literature is often within the context of synthetic methodology for hindered amides or as a member of larger benzamide libraries screened for TSPO/Ion Channel activity.)[2]

Sources

- 1. N,N-diethyl-4-fluorobenzamide | C11H14FNO | CID 3710899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Fluorobenzamide | C7H6FNO | CID 71572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.smolecule.com [pdf.smolecule.com]

- 5. Volume # 4(143), July - August 2022 — "Synthesis of 2- or 4-fluorine-substituted arylamides" [notes.fluorine1.ru]

Large-Scale Synthesis of N,N-Dicyclohexyl-4-fluorobenzamide: A Comprehensive Process Protocol

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Scale: 1.0 kg (Active Pharmaceutical Ingredient Intermediate)

Executive Summary

The synthesis of N,N-dicyclohexyl-4-fluorobenzamide (CAS: 330684-17-8) represents a critical transformation in the development of fluorinated pharmacophores. As a Senior Application Scientist, I have designed this protocol to transition the synthesis from a discovery-scale methodology to a robust, kilogram-scale process. This guide bypasses expensive coupling reagents in favor of a highly scalable, atom-economical acid chloride activation route. The protocol is engineered as a self-validating system, embedding In-Process Controls (IPCs) and precise causality for every operational parameter to ensure high yield, exceptional purity, and operational safety.

Mechanistic Rationale & Route Selection

In discovery chemistry, amide bonds are frequently constructed using coupling reagents (e.g., EDC/HOBt, HATU, or T3P). However, for large-scale manufacturing where the substrate lacks sensitive functional groups, the direct reaction of an amine with an acid chloride remains the most cost-effective and scalable methodology[1].

Dicyclohexylamine is a bulky, sterically hindered secondary amine. The nucleophilic attack on the carbonyl carbon is kinetically slower compared to primary amines. However, the high electrophilicity of 4-fluorobenzoyl chloride compensates for this steric penalty, driving the formation of the tetrahedral intermediate[2].

To optimize atom economy, Triethylamine (TEA) is introduced as a sacrificial proton scavenger. While dicyclohexylamine can theoretically act as its own base, its high cost and steric bulk make it inefficient to consume a full equivalent merely for proton abstraction. Furthermore, TEA-HCl salts are highly water-soluble, facilitating seamless removal during the aqueous workup, whereas dicyclohexylamine hydrochloride can precipitate and complicate phase separation.

Mechanistic pathway of the amidation reaction and byproduct formation.

Process Chemistry & Scale-Up Considerations

Scaling up this amidation requires strict control over thermodynamics and phase dynamics.

-

Solvent Selection (Toluene vs. DCM): Discovery routes often utilize Dichloromethane (DCM). For kilogram-scale processing, Toluene is vastly superior. It possesses a higher heat capacity to absorb the severe reaction exotherm, avoids the regulatory and environmental constraints of halogenated solvents, and provides exceptional biphasic separation during the aqueous workup[1].

-

Exotherm Management: The formation of the amide bond and the subsequent neutralization of HCl by TEA are highly exothermic. Uncontrolled temperature spikes (>15 °C) can lead to the degradation of the acid chloride (hydrolysis via trace moisture) and the formation of colored impurities. The protocol mandates a controlled, dropwise addition of the amine/base mixture while maintaining the internal temperature between 0–10 °C.

-

Crystallization Strategy: Toluene allows for a highly efficient anti-solvent crystallization. By concentrating the organic layer and introducing Heptane at elevated temperatures, the product crystallizes cleanly upon cooling, rejecting structurally related organic impurities into the mother liquor.

Large-scale synthetic workflow for N,N-dicyclohexyl-4-fluorobenzamide.

Material Equivalents & Quantitative Data

Table 1: Stoichiometry and Material Requirements (1.0 kg Scale)

| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| 4-Fluorobenzoyl chloride | 158.56 | 1.00 | 1.00 kg | 6.31 | Electrophile |

| Dicyclohexylamine | 181.32 | 1.05 | 1.20 kg | 6.62 | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.20 | 0.766 kg (1.05 L) | 7.57 | Auxiliary Base |

| Toluene | 92.14 | - | 10.0 L | - | Reaction Solvent |

| Heptane | 100.20 | - | 8.0 L | - | Anti-solvent / Wash |

| 1M HCl (aq) | 36.46 | - | 3.0 L | - | Workup Wash |

| 5% NaHCO₃ (aq) | 84.01 | - | 3.0 L | - | Workup Wash |

Theoretical Yield: 1.91 kg | Expected Isolated Yield: 1.65 – 1.75 kg (86–91%)

Step-by-Step Experimental Protocol

Phase 1: Reactor Preparation & Charging

-

Purge: Inert a clean, dry 20 L jacketed glass reactor with Nitrogen (

) for 15 minutes to ensure a moisture-free environment. -

Charge: Transfer 10.0 L of anhydrous Toluene into the reactor.

-

Substrate Addition: Carefully charge 1.00 kg of 4-fluorobenzoyl chloride into the reactor.

-

Cooling: Set the jacket temperature to -5 °C. Initiate agitation at 200 rpm.

-

Self-Validation: Do not proceed until the internal reactor thermocouple reads strictly between 0 °C and 5 °C.

-

Phase 2: Reaction Execution

-

Amine Preparation: In a separate, properly vented addition funnel or dosing vessel, prepare a homogenous mixture of Dicyclohexylamine (1.20 kg) and Triethylamine (0.766 kg).

-

Controlled Addition: Begin dropwise addition of the amine/base mixture into the reactor.

-

Causality Rule: Adjust the dosing rate to maintain the internal temperature below 10 °C. If the temperature exceeds 10 °C, pause the addition immediately. The exotherm is the primary driver of impurity formation.

-

-

Aging: Once the addition is complete (typically 2–3 hours), adjust the jacket temperature to 20 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

In-Process Control (IPC): Withdraw a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC (254 nm).

-

Self-Validation: The reaction is deemed complete when residual 4-fluorobenzoyl chloride is < 1.0% (Area %). If > 1.0%, continue stirring for an additional 2 hours.

-

Phase 3: Quench & Aqueous Workup

-

Quench: Add 3.0 L of Deionized (DI) water to the reactor to dissolve the precipitated TEA-HCl salts. Stir vigorously for 15 minutes, then halt agitation and allow phase separation for 15 minutes. Drain and discard the lower aqueous layer.

-

Acid Wash: Add 3.0 L of 1M HCl to the organic layer. Stir for 15 minutes, settle, and separate.

-

Causality Rule: This step protonates and extracts any unreacted dicyclohexylamine and residual TEA into the aqueous phase. Self-Validation: The pH of the discarded aqueous layer must be ~1–2.

-

-

Base Wash: Add 3.0 L of 5%

solution. Stir for 15 minutes, settle, and separate.-

Self-Validation: The pH of the discarded aqueous layer must be ~8, confirming the neutralization of residual acid.

-

-

Brine Wash: Add 3.0 L of saturated NaCl (brine). Stir, settle, and separate. This removes residual water from the organic phase.

Phase 4: Crystallization & Isolation

-

Concentration: Configure the reactor for vacuum distillation. Concentrate the Toluene solution under reduced pressure (approx. 100 mbar) at a jacket temperature of 50 °C until the total volume is reduced to approximately 3.0 L.

-

Anti-Solvent Addition: Release the vacuum with

. Heat the internal mixture to 70 °C to ensure complete dissolution of the product. Slowly charge 6.0 L of Heptane over 45 minutes while maintaining the internal temperature > 60 °C. -

Controlled Cooling: Program the jacket to cool from 70 °C to 5 °C at a linear rate of 15 °C/hour.

-

Causality Rule: A slow cooling ramp promotes the growth of large, pure crystals and prevents the occlusion of mother liquor impurities.

-

-

Filtration: Discharge the resulting thick white slurry onto a Nutsche filter or a large-scale Buchner funnel.

-

Cake Wash: Wash the filter cake with 2.0 L of pre-chilled (5 °C) Heptane to displace the dark mother liquor.

-

Drying: Transfer the white crystalline solid to a vacuum oven. Dry at 45 °C under high vacuum (< 10 mbar) for 12–16 hours.

-

Self-Validation: Drying is complete when the Loss on Drying (LOD) is < 0.5% or when the mass remains constant over two consecutive weighings separated by 2 hours.

-

Analytical Characterization & Quality Control

To verify the structural integrity and purity of the isolated N,N-dicyclohexyl-4-fluorobenzamide, perform the following analyses:

-

Appearance: White to off-white crystalline powder.

-

Melting Point: 113–116 °C[2].

-

¹H NMR (300 MHz, CDCl₃):

7.22 (t, 2H, Ar-H, J = 9.0 Hz), 7.00 (t, 2H, Ar-H, J = 9.0 Hz), 3.12 (br. s, 2H, N-CH), 2.48–0.83 (m, 20H, cyclohexyl -

¹⁹F NMR (282 MHz, CDCl₃):

-108.62 (s, 1F, Ar-F)[2]. -

HPLC Purity: > 99.0% (Area %), with no single unknown impurity > 0.10%.

Safety, Health, and Environment (SHE)

-

4-Fluorobenzoyl Chloride: Highly corrosive, moisture-sensitive, and a potent lachrymator. Must be handled strictly within a walk-in fume hood or a closed-transfer reactor system.

-

Amines (Dicyclohexylamine & TEA): Corrosive and toxic. Dicyclohexylamine poses specific hazards to aquatic life; all aqueous waste streams containing amines must be segregated and incinerated according to local environmental regulations.

-

Toluene & Heptane: Highly flammable liquids. Ensure the reactor system is properly grounded to prevent static discharge during solvent transfers.

References

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development (ACS Publications).[1] URL:[Link]

-

Synthesis of 2- or 4-fluorine-substituted arylamides. Fluorine Notes.[2] URL:[Link]

Sources

Troubleshooting & Optimization